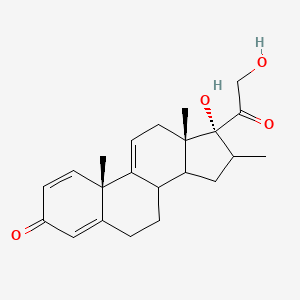
17,21Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vamorolone is a synthetic corticosteroid developed by Santhera Pharmaceuticals. It is primarily used as an anti-inflammatory and immunosuppressant in the management of Duchenne muscular dystrophy (DMD), a severe neuromuscular disorder . Vamorolone is unique due to its receptor binding profile, which aims to provide the therapeutic benefits of corticosteroids while minimizing adverse effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vamorolone is synthesized through a series of chemical reactions starting from cortisol (hydrocortisone) and prednisolone (1,2-dehydrocortisol) . . This modification is achieved through specific reaction conditions that include the use of strong acids or bases as catalysts.
Industrial Production Methods
The industrial production of vamorolone involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as crystallization and chromatography to remove impurities and obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Vamorolone undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of vamorolone. These derivatives are often used in further chemical modifications to enhance the compound’s therapeutic properties .
Wissenschaftliche Forschungsanwendungen
Vamorolone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of corticosteroids.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Primarily used in the treatment of Duchenne muscular dystrophy. .
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Vamorolone exerts its effects by selectively binding to the glucocorticoid receptor, which triggers anti-inflammatory effects via inhibition of nuclear factor kappa B (NF-kB) mediated gene transcripts . Unlike traditional corticosteroids, vamorolone leads to less transcriptional activation of other genes, thereby reducing the risk of adverse effects . It also acts as an antagonist of the mineralocorticoid receptor, contributing to its unique therapeutic profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prednisolone: A commonly used corticosteroid with a similar anti-inflammatory profile but higher risk of adverse effects.
Uniqueness of Vamorolone
Vamorolone is unique due to its dissociative properties, which allow it to retain anti-inflammatory effects while minimizing adverse effects such as bone fragility and metabolic disturbances . This makes it a promising alternative to traditional corticosteroids for long-term management of inflammatory and autoimmune conditions .
Eigenschaften
Molekularformel |
C22H28O4 |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
(10S,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,23,26H,4-5,9-10,12H2,1-3H3/t13?,16?,18?,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
ZYTXTXAMMDTYDQ-MEWHHRJSSA-N |
Isomerische SMILES |
CC1CC2C3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CO)O)C)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol](/img/structure/B14799434.png)

![Propanedinitrile, [(4-chlorophenyl)phenylmethylene]-](/img/structure/B14799442.png)
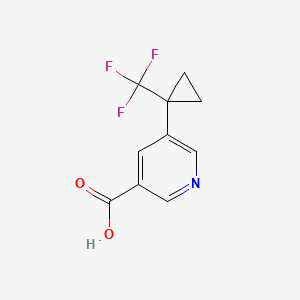
![4-chloro-N'-{[2-(propan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B14799457.png)
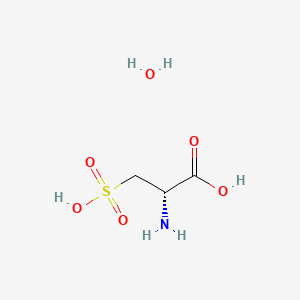

![4-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)diazenyl]-N,N-diethylbenzenesulfonamide](/img/structure/B14799482.png)

![Tert-butyl 2-[1-[2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoate](/img/structure/B14799486.png)
![2-Phenylethyl 4-oxo-4-({[2-({4-[(phenylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}amino)butanoate](/img/structure/B14799490.png)
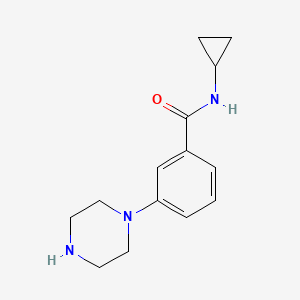
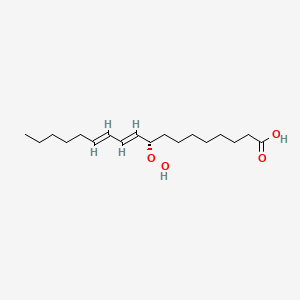
![7-[3-(2-Amino-1-fluoro-ethylidene)-piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid](/img/structure/B14799509.png)
